Zalunfiban, identified by the chemical formula CHNOS and CAS number 1448313-27-6, is a novel glycoprotein IIb/IIIa inhibitor primarily developed for the rapid pre-hospital treatment of ST-elevation myocardial infarction (STEMI) heart attacks. This compound is designed to block platelet aggregation induced by various activators, including thrombin, thromboxane, and adenosine diphosphate (ADP), making it a significant candidate in cardiovascular therapy .
Zalunfiban is classified as a small molecule inhibitor targeting the platelet glycoprotein IIb/IIIa receptor. Its development is part of ongoing research in cardiology and pharmacology, with applications extending into clinical trials aimed at evaluating its safety and efficacy in diverse patient populations . The compound is also known as RUC-4 in some research contexts .
While specific synthetic routes are not detailed, ongoing research may provide further insights into efficient preparation methods.
Zalunfiban participates in various chemical reactions that are crucial for its functionality:
Research continues to explore these reactions to optimize Zalunfiban's therapeutic potential.
Zalunfiban operates primarily by inhibiting the glycoprotein IIb/IIIa receptor on platelets, which plays a pivotal role in platelet aggregation. By blocking this receptor, Zalunfiban prevents the binding of fibrinogen and other adhesive molecules that facilitate platelet clumping. This action ultimately reduces thrombus formation during acute myocardial infarction events. Clinical studies have demonstrated that Zalunfiban can achieve dose-dependent inhibition of platelet function within 15 minutes of administration, with effects returning to baseline levels within approximately four hours .
Zalunfiban exhibits several notable physical and chemical properties:
These properties are essential for understanding how Zalunfiban behaves in biological systems and how it can be effectively administered.
Zalunfiban has significant scientific applications, particularly in cardiology:
The evolution of antiplatelet therapy for acute coronary syndromes (ACS), particularly STEMI, reflects a continuous pursuit of balancing efficacy and safety. Aspirin, the cornerstone therapy since the ISIS-2 trial, provided the first significant mortality reduction but offered limited antiplatelet potency. The advent of P2Y₁₂ inhibitors (clopidogrel, prasugrel, ticagrelor) represented a major advance, forming the dual antiplatelet therapy (DAPT) standard with aspirin. However, a critical limitation remained: delayed onset of action. Oral P2Y₁₂ inhibitors require 1-4 hours to achieve peak effect, rendering them ineffective for immediate reperfusion in the critical early phase of STEMI [5].
Intravenous glycoprotein IIb/IIIa inhibitors (abciximab, eptifibatide, tirofiban) emerged to bridge this gap. By blocking the final common pathway of platelet aggregation (fibrinogen binding to the activated αIIbβ3 integrin), they offered rapid, potent platelet inhibition. Clinical trials like ON-TIME 2 demonstrated that prehospital administration of high-bolus dose tirofiban improved myocardial perfusion and reduced ischemic events compared to in-lab administration or placebo [4] [5]. However, first-generation GPIs were hampered by significant drawbacks:
Table 1: Evolution of Key Antiplatelet Agents in STEMI
Agent Class | Example Agents | Mechanism | Key Strength | Critical Limitation in Prehospital STEMI |
---|---|---|---|---|
Cyclooxygenase Inhibitor | Aspirin | Thromboxane A₂ synthesis inhibition | Rapid absorption (IV), foundational | Modest antiplatelet effect |
P2Y₁₂ Inhibitors (Oral) | Clopidogrel, Prasugrel, Ticagrelor | Block ADP-induced platelet activation | High efficacy post-PCI | Delayed onset (2-8 hrs); variable absorption |
GP IIb/IIIa Inhibitors (1st Gen, IV) | Abciximab, Eptifibatide, Tirofiban | Block fibrinogen binding to αIIbβ3 | Rapid, potent platelet inhibition | IV infusion only; bleeding risk; thrombocytopenia; prolonged effect |
GP IIb/IIIa Inhibitor (2nd Gen, SC) | Zalunfiban (RUC-4) | Block fibrinogen binding to αIIbβ3 | Rapid SC absorption; short half-life | Under Phase 3 investigation |
Second-generation GPIIb/IIIa inhibitors were conceived to overcome the practical and safety limitations of their predecessors. Zalunfiban epitomizes this evolution through deliberate molecular engineering:
Table 2: Key Findings from Zalunfiban Phase IIa Study (Angiographic Outcomes) [1]
Zalunfiban Dose (mg/kg) | Patients (n) | TIMI Flow Grade 2/3 (%) | TIMI Flow Grade 3 (%) | TIMI Myocardial Perfusion Grade 3 (%) | TIMI Thrombus Grade ≥4 (%) |
---|---|---|---|---|---|
0.075 | 7 | 14.3% | Data not specified | Data not specified | Higher Burden |
0.090 | 9 | 66.7% | Data not specified | Data not specified | Intermediate Burden |
0.110 | 8 | 87.5% | Data not specified | Data not specified | Lower Burden |
P-value for trend | 0.004 | Reported significant | 0.005 | 0.02 |
Zalunfiban occupies a unique and strategically important position within the contemporary STEMI treatment algorithm. It is not conceived as a replacement for current in-hospital standard of care (aspirin, potent P2Y₁₂ inhibitors, heparin, and primary PCI), but rather as a critical pharmacological facilitator to be deployed at the very first medical contact:
Table 3: Zalunfiban in Context - The CELEBRATE Phase 3 Trial Design [3] [7] [9]
Aspect | Details |
---|---|
Trial Name | CELEBRATE |
ClinicalTrials.gov ID | NCT04825743 |
Phase | 3 |
Design | Randomized, Double-Blind, Placebo-Controlled |
Population | 2,463 patients with STEMI intended for primary PCI |
Interventions | Single SC injection: Zalunfiban (0.110 mg/kg or 0.130 mg/kg) or Placebo |
Setting | Prehospital (Ambulance) or Emergency Department |
Primary Efficacy Endpoint | Ranked 7-point composite scale (Death, Shock, HF, VTA, Infarct Size) at 30 days |
Primary Safety Endpoint | Severe or Life-threatening Bleeding (GUSTO criteria) |
Status (as of May 2025) | Enrollment Completed; Results expected Q3 2025 |
Significance | Pivotal trial for potential regulatory approval and clinical implementation |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3